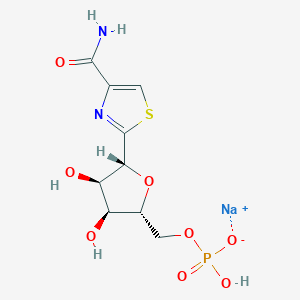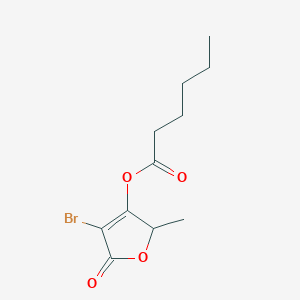
Methyl (3R,5S)-2-methyl-3-phenyl-1,2-oxazolidine-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R,5S)-Methyl 2-methyl-3-phenylisoxazolidine-5-carboxylate is a chiral isoxazolidine derivative Isoxazolidines are five-membered heterocyclic compounds containing nitrogen and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,5S)-Methyl 2-methyl-3-phenylisoxazolidine-5-carboxylate typically involves the cycloaddition reaction of nitrile oxides with alkenes. The reaction conditions often include the use of a solvent such as dichloromethane or toluene, and the reaction is carried out at room temperature or slightly elevated temperatures. The stereochemistry of the product is controlled by the choice of starting materials and reaction conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and process optimization are likely applied to scale up the synthesis while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
(3R,5S)-Methyl 2-methyl-3-phenylisoxazolidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinones.
Reduction: Reduction reactions can convert the isoxazolidine ring to an amine.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Oxazolidinones
Reduction: Amines
Substitution: Various substituted isoxazolidines
Scientific Research Applications
(3R,5S)-Methyl 2-methyl-3-phenylisoxazolidine-5-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industrial Applications:
Mechanism of Action
The mechanism of action of (3R,5S)-Methyl 2-methyl-3-phenylisoxazolidine-5-carboxylate depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or a receptor agonist/antagonist. The molecular targets and pathways involved are determined by the structure-activity relationship (SAR) studies conducted during drug development.
Comparison with Similar Compounds
Similar Compounds
Isoxazolidine Derivatives: Compounds with similar structures but different substituents on the isoxazolidine ring.
Oxazolidinones: Compounds formed by the oxidation of isoxazolidines.
Amines: Compounds formed by the reduction of isoxazolidines.
Uniqueness
(3R,5S)-Methyl 2-methyl-3-phenylisoxazolidine-5-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity compared to other isoxazolidine derivatives.
Properties
CAS No. |
87190-47-4 |
|---|---|
Molecular Formula |
C12H15NO3 |
Molecular Weight |
221.25 g/mol |
IUPAC Name |
methyl (3R,5S)-2-methyl-3-phenyl-1,2-oxazolidine-5-carboxylate |
InChI |
InChI=1S/C12H15NO3/c1-13-10(9-6-4-3-5-7-9)8-11(16-13)12(14)15-2/h3-7,10-11H,8H2,1-2H3/t10-,11+/m1/s1 |
InChI Key |
YNOFIABBMDYBNA-MNOVXSKESA-N |
Isomeric SMILES |
CN1[C@H](C[C@H](O1)C(=O)OC)C2=CC=CC=C2 |
Canonical SMILES |
CN1C(CC(O1)C(=O)OC)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[4-(4-Chlorophenoxy)phenoxy]-1-(5-methyl-1,2-oxazolidin-2-yl)propan-1-one](/img/structure/B12910799.png)
![5-[(tert-Butylsulfanyl)methyl]-4-chloro-1,2-oxazol-3(2H)-one](/img/structure/B12910800.png)




![1-Butanol, 2-[(4-phenyl-1-phthalazinyl)amino]-](/img/structure/B12910832.png)




![[1,1'-Biphenyl]-2-sulfonic acid](/img/structure/B12910868.png)

